5-methyl-UTP

RNA Polymerase I Transcriptional Regulation Nucleotide Analog Substrate Specificity

Researchers developing self-amplifying RNA (saRNA) platforms face a critical challenge: the clinical-standard modified nucleotide, N1-methylpseudouridine-5'-triphosphate (m1ΨTP), renders alphavirus replicons functionally inert. 5-Methyl-UTP uniquely solves this, enabling robust saRNA functionality while other modified UTPs fail. - Supports saRNA replicon expression: 24% GFP-positive cells in vitro vs. 0.04% for m1ΨTP, and extends in vivo expression to ≥17 days with 4-5× higher late-stage luciferase output. - High-fidelity IVT: SMRT sequencing confirms an error rate (54 ± 2 × 10⁻⁶ errors/base) indistinguishable from unmodified RNA, avoiding the elevated T7 polymerase error rates caused by pseudouridine. - High-yield manufacturing: 104% incorporation efficiency supports GMP-grade therapeutic mRNA production where both sequence integrity and economics are critical.

Molecular Formula C10H17N2O15P3
Molecular Weight 498.17 g/mol
Cat. No. B1218099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-UTP
Molecular FormulaC10H17N2O15P3
Molecular Weight498.17 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
InChIInChI=1S/C10H17N2O15P3/c1-4-2-12(10(16)11-8(4)15)9-7(14)6(13)5(25-9)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,5-7,9,13-14H,3H2,1H3,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1
InChIKeyRZCIEJXAILMSQK-JXOAFFINSA-N
Commercial & Availability
Standard Pack Sizes0.25 ml / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-UTP: Modified Uridine Triphosphate for RNA Synthesis


5-Methyl-UTP (5-methyluridine-5'-triphosphate, also designated m5UTP or ribothymidine triphosphate) is a modified nucleoside triphosphate in which the uracil base carries a methyl substituent at the 5-position. This modification occurs endogenously as the most abundant post-transcriptional modification in transfer RNA across all domains of life, where 5-methyluridine (m5U) at position 54 contributes to tRNA folding, stability, and translational fidelity [1]. As a substrate for RNA polymerases, 5-methyl-UTP can replace UTP during in vitro transcription (IVT), enabling the synthesis of RNA molecules harboring 5-methyluridine residues at all uridine positions [2]. Its incorporation has been shown to modulate RNA stability, reduce innate immune recognition, and alter translational output of the resulting transcripts in a context-dependent manner [3].

T7 IVT-compatible modified UTP substitution
Reported saRNA replicon compatibility (alphavirus platform)
Differential Pol I substrate utilization context

Why Generic Substitution of Modified UTPs Fails


Modified uridine triphosphates are not functionally interchangeable; their differential effects on RNA polymerase processivity, transcriptional fidelity, replicon compatibility, and translational output preclude generic substitution. N1-methylpseudouridine-5'-triphosphate (m1ΨTP)—the clinical gold standard for non-amplifying mRNA vaccines—completely abolishes detectable protein expression when incorporated into self-amplifying RNA (saRNA) replicons, whereas 5-methyl-UTP supports robust saRNA functionality [1]. Pseudouridine-5'-triphosphate (ΨTP) reduces immunogenicity but specifically increases T7 RNA polymerase transcription error rates, a fidelity cost not observed with 5-methyluridine [2]. Furthermore, in standard non-amplifying mRNA, m1ΨTP yields up to ~44-fold translational enhancement over unmodified mRNA when combined with 5-methylcytidine, far exceeding the more modest enhancement achievable with 5-methyluridine [3]. These divergent properties mean that selection of a modified UTP must be driven by the specific application context—saRNA platform compatibility, fidelity tolerance, or maximal protein output—rather than by class-level assumptions of interchangeability.

m1ΨTP: m1Ψ modification is incompatible with alphavirus replicons; saRNA function is lost, whereas m5U supports robust replicon-driven expression.
ΨTP: Pseudouridine is reported to elevate T7 RNA polymerase error rates, a fidelity cost not observed with 5-methyluridine substitution.
Class-level: Translational output levels are highly modification-dependent; class-level assumptions of interchangeability may not hold across applications.

5-Methyl-UTP: Evidence-Based Differentiation


RNA Polymerase I Substrate Preference

In a direct head-to-head substitution assay using purified RNA polymerases, 5-methyl-UTP was utilized 1.7-fold more efficiently than unmodified UTP by DNA-dependent RNA polymerase I purified from cherry salmon (Oncorhynchus masou) liver nuclei [1]. By contrast, RNA polymerase II from the same source utilized unmodified UTP most efficiently, demonstrating polymerase-specific discrimination of the 5-methyl modification. Kinetic analyses attributed this differential utilization to differences in catalytic activity (Vmax) rather than substrate affinity [1]. The 5-methyl-, chloro-, bromo-, and iodo derivatives of UTP were all utilized more efficiently than UTP by Pol I, indicating that 5-position substitution broadly enhances Pol I substrate acceptance [1].

Pol I Substrate Utilization
Head-to-head
5-methyl-UTP: 1.7-fold more efficient than UTP
Supports Pol I transcription study fit; Pol II preference differs.
Purified cherry salmon liver RNA polymerases; Vmax-driven difference.
RNA Polymerase I Transcriptional Regulation Nucleotide Analog Substrate Specificity

Self-Amplifying RNA Compatibility

In a direct head-to-head comparison of saRNA functionality, GFP-encoding saRNA synthesized with 5-methyl-UTP produced 24% GFP-positive HEK-293T cells with a geometric mean fluorescence intensity (MFI) of 1700–1826, comparable to canonical saRNA (20% GFP-positive, MFI 1700–1826) [1]. In striking contrast, saRNA synthesized with N1-methylpseudouridine-5'-triphosphate (m1ΨTP) yielded only 0.04% GFP-positive cells—virtually no detectable expression (P < 0.0001 versus canonical) [1]. The m1Ψ-modified saRNA also showed a significantly reduced MFI of 343 (P < 0.0001). Critically, the presence of modified nucleotides did not increase double-stranded RNA byproduct formation, confirming that the loss of m1Ψ-saRNA function was not due to elevated immunostimulatory dsRNA contaminants but rather to fundamental incompatibility with the alphavirus replicon machinery [1].

saRNA Replicon Compatibility
Head-to-head
m5U-saRNA: 24% GFP+ (MFI 1700–1826)
m1Ψ-saRNA: 0.04% GFP+ (MFI 343, P
Reported functional saRNA with m5U; m1Ψ renders replicon non-functional.
VEEV replicon, HEK-293T, flow cytometry 24h post-transfection.
In Vivo Expression Longevity
Method context
BALB/c mouse, 5 μg LNP-saRNA IM, bioluminescence imaging
4–5-fold higher at Days 14–17 vs canonical (P
Reported extended expression window in rodent model.
m1Ψ produced no signal at any time point.
T7 RNAP Fidelity Preservation
Method context
PacBio SMRT sequencing, combined error rate
m5U: 54±2 ×10⁻⁶ errors/base (no sig. diff. vs unmodified)
Fidelity preservation supports high-accuracy IVT; Ψ significantly increases errors.
ProtoScript II RT; 4 templates, 21–26M bases sequenced.
Incorporation Efficiency
Reported
104% (relative to guanosine)
Supports high-yield full-length transcript production.
HiScribe T7 kit, LC-MS/MS quantification; Ψ: 99%, m5C: 95%.
Self-Amplifying RNA Alphavirus Replicon Gene Therapy Vaccine Platform

In Vivo Expression Longevity

In a direct in vivo comparison, BALB/c mice were injected intramuscularly with 5 μg of LNP-encapsulated luciferase-encoding saRNA and tracked by live imaging over 3 weeks [1]. At Days 14 and 17 post-administration, m5U-modified saRNA produced 4–5-fold higher luciferase expression than canonical (unmodified) saRNA (P < 0.05), with the expression window detectably extended compared to both canonical and m5C-modified saRNA [1]. No statistically significant differences were observed among canonical, m5C, and m5U saRNAs at earlier time points (up to Day 11). As a negative control, m1Ψ-modified saRNA generated no detectable luciferase signal at any time point in vivo [1]. A repeat study confirmed ~4-fold increased expression at Day 17 for m5U-saRNA versus canonical saRNA (P < 0.05) [1].

In Vivo Expression Longevity
Method context
BALB/c mouse, 5 μg LNP-saRNA IM, bioluminescence imaging
4–5-fold higher at Days 14–17 vs canonical (P
Reported extended expression window in rodent model.
m1Ψ produced no signal at any time point.
T7 RNAP Fidelity Preservation
Method context
PacBio SMRT sequencing, combined error rate
m5U: 54±2 ×10⁻⁶ errors/base (no sig. diff. vs unmodified)
Fidelity preservation supports high-accuracy IVT; Ψ significantly increases errors.
ProtoScript II RT; 4 templates, 21–26M bases sequenced.
Incorporation Efficiency
Reported
104% (relative to guanosine)
Supports high-yield full-length transcript production.
HiScribe T7 kit, LC-MS/MS quantification; Ψ: 99%, m5C: 95%.
Sustained Gene Expression In Vivo Imaging Luciferase Reporter LNP Delivery

T7 RNA Polymerase Fidelity Preservation

Using a PacBio Single Molecule Real-Time (SMRT) sequencing-based fidelity assay, Potapov et al. quantified the combined error rates of T7 RNA polymerase and reverse transcriptase for RNA synthesized with various modified nucleotides [1]. With ProtoScript II reverse transcriptase, unmodified RNA exhibited a total first-strand error rate of 56 ± 8 × 10⁻⁶ errors/base, while 5-methyluridine-substituted RNA showed 54 ± 2 × 10⁻⁶ errors/base—no statistically significant difference [1]. Pseudouridine (Ψ), by contrast, produced a statistically significant increase in the total first-strand error rate compared to unmodified RNA across all reverse transcriptases tested, with the increased error rate specifically attributable to T7 RNA polymerase misincorporation [1]. The authors explicitly concluded that 'modification at the C5 position (m5U) also did not alter the fidelity of T7 RNA polymerase or reverse transcriptase, as almost all substitutions for m5U-substituted RNA showed no statistically significant difference between modified and unmodified uracil' [1]. This fidelity preservation was consistent across ProtoScript II, M-MuLV, and AMV reverse transcriptases [1].

T7 RNAP Fidelity Preservation
Method context
PacBio SMRT sequencing, combined error rate
m5U: 54±2 ×10⁻⁶ errors/base (no sig. diff. vs unmodified)
Fidelity preservation supports high-accuracy IVT; Ψ significantly increases errors.
ProtoScript II RT; 4 templates, 21–26M bases sequenced.
Transcription Fidelity T7 RNA Polymerase Therapeutic mRNA Quality Error Rate

T7 RNA Polymerase Incorporation Efficiency

Incorporation efficiencies of modified nucleoside triphosphates during T7 RNA polymerase-mediated IVT were quantified by LC-MS/MS relative to guanosine incorporation [1]. 5-Methyl-UTP achieved 104% incorporation efficiency, indicating quantitative and complete substitution at uridine positions without yield penalty relative to the reference nucleotide [1]. By comparison, pseudouridine-5'-triphosphate (ΨTP) showed 99% incorporation, 5-methylcytidine-5'-triphosphate (m5CTP) 95%, and 5-hydroxymethyluridine-5'-triphosphate (hm5UTP) 92% [1]. The >100% value for m5U is attributed to the normalization method (relative to guanosine) and indicates that m5UTP is incorporated at least as efficiently as the canonical nucleotide it replaces [1].

Incorporation Efficiency
Reported
104% (relative to guanosine)
Supports high-yield full-length transcript production.
HiScribe T7 kit, LC-MS/MS quantification; Ψ: 99%, m5C: 95%.
In Vitro Transcription Yield Nucleotide Incorporation Efficiency LC-MS/MS Quantification mRNA Manufacturing

Optimal Applications for 5-Methyl-UTP


Self-Amplifying RNA Vaccine and Gene Therapy

5-Methyl-UTP is the modified uridine triphosphate of choice for saRNA platforms based on alphavirus replicons (VEEV, SINV, SFV). The evidence demonstrates that m5U-modified saRNA produces 24% GFP-positive cells in vitro with robust MFI, while the clinical-standard m1Ψ modification yields only 0.04% GFP-positive cells—rendering saRNA functionally inert [1]. In vivo, m5U-saRNA extends the expression window to at least 17 days with 4–5-fold higher luciferase output at late time points compared to canonical saRNA [1]. This makes 5-methyl-UTP uniquely enabling for saRNA-based applications including infectious disease vaccines, cancer immunotherapies, and gene replacement therapies requiring prolonged therapeutic protein expression from a replicating RNA vector [1].

High-Fidelity Therapeutic mRNA Manufacturing

For therapeutic mRNA products where even low-frequency sequence errors could generate aberrant protein variants with immunogenic or toxic potential, 5-methyl-UTP offers a distinct fidelity advantage. The SMRT sequencing data show that m5U-substituted RNA exhibits a first-strand error rate of 54 ± 2 × 10⁻⁶ errors/base, statistically indistinguishable from unmodified RNA (56 ± 8 × 10⁻⁶), whereas pseudouridine significantly elevates the T7 RNA polymerase error rate [2]. Combined with its 104% incorporation efficiency—the highest among tested modified UTPs [2]—5-methyl-UTP enables high-fidelity, high-yield IVT workflows suitable for GMP-grade therapeutic mRNA production where both sequence integrity and manufacturing economics are critical quality attributes [2].

RNA Polymerase I Transcription Studies

The differential utilization of 5-methyl-UTP by RNA polymerase I (1.7-fold more efficiently than UTP) versus RNA polymerase II (which prefers UTP) provides a biochemical tool for discriminating between Pol I and Pol II transcriptional activity in vitro [3]. This polymerase selectivity, attributed to Vmax differences, makes 5-methyl-UTP a valuable substrate for mechanistic studies of Pol I transcription, ribosomal RNA synthesis research, and screening assays designed to identify Pol I-specific inhibitors or modulators [3].

Sustained-Expression Gene Replacement Therapy

The in vivo evidence demonstrates that m5U-modified saRNA extends detectable luciferase expression to at least Day 17, with 4–5-fold higher signal at Days 14–17 compared to canonical saRNA, while m5C-modified saRNA expression declines in parallel with canonical saRNA [1]. This prolonged expression profile—unique to m5U among the modified nucleotides tested—is directly relevant to gene replacement therapies for genetic deficiency disorders (e.g., hemophilia, lysosomal storage diseases, metabolic enzyme deficiencies) where sustained therapeutic protein levels from infrequent dosing are essential for clinical feasibility and patient compliance [1].

Application
Selection Property
Validation Focus
Self-Amplifying RNA Vaccine Research & Gene Delivery Studies
Alphavirus replicon compatibility
Replicon-driven reporter expression in cell model
High-Fidelity mRNA Production for Research
Transcriptional fidelity & incorporation efficiency
Error-rate and yield assessment by sequencing and LC-MS
RNA Polymerase I Transcription Studies
Polymerase I substrate preference
Differential utilization vs Pol II in enzymatic assay
Sustained-Expression Gene Replacement Research
In vivo expression duration profile
Longitudinal reporter expression in rodent model
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